![molecular formula C24H19N3O3 B7682876 N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide, also known as PBOX-15, is a synthetic compound that has gained significant attention in recent years due to its potential applications in cancer treatment. PBOX-15 belongs to the class of quinoline-based hydrazones and has been found to exhibit potent anticancer activity against a wide range of cancer cell lines.
Wirkmechanismus
The mechanism of action of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been shown to interact with DNA and induce DNA damage, leading to cell cycle arrest and apoptosis. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer activity, N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in other disease areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is its potent anticancer activity against a wide range of cancer cell lines. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide is its limited solubility in aqueous solutions, which may impact its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations or delivery methods to enhance the bioavailability and efficacy of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide in vivo. Additionally, further studies are needed to elucidate the mechanism of action of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide and to identify potential biomarkers that may predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide in humans and to determine its potential applications in cancer treatment.
Synthesemethoden
The synthesis of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide involves the reaction of 4-(phenoxymethyl)benzoyl chloride with 2-aminoquinoline in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the final product. The synthesis of N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, prostate, lung, colon, and ovarian cancer cells. N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide has also been found to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
Eigenschaften
IUPAC Name |
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23(19-12-10-17(11-13-19)16-30-20-7-2-1-3-8-20)26-27-24(29)22-15-14-18-6-4-5-9-21(18)25-22/h1-15H,16H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSRCCXRFODHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
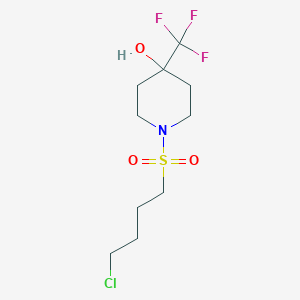
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
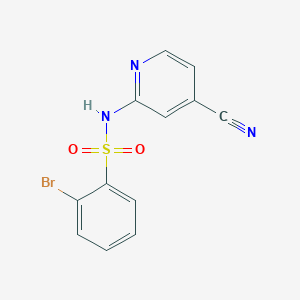
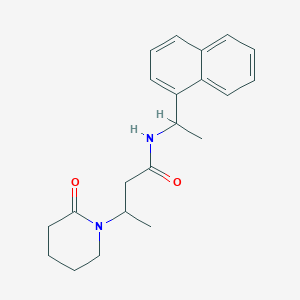
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
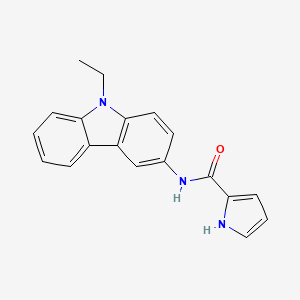
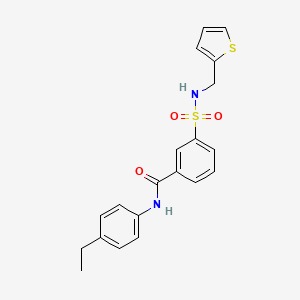
![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)